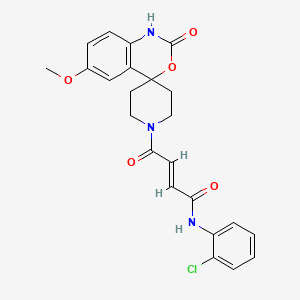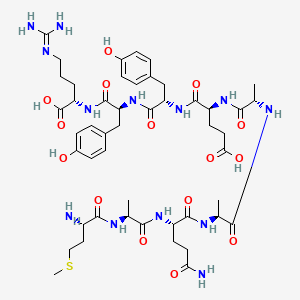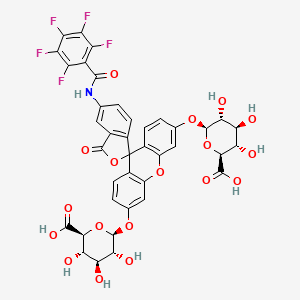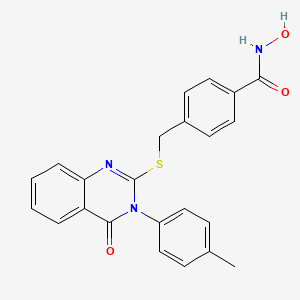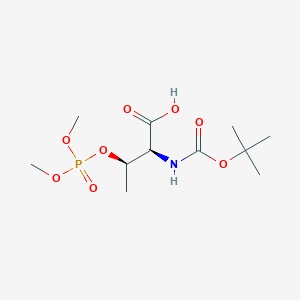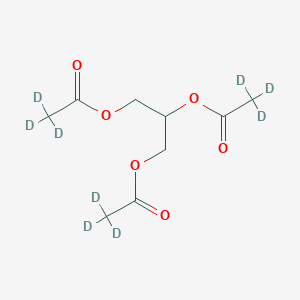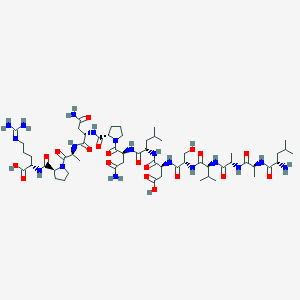
Laavsdlnpnapr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laavsdlnpnapr is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has a molecular weight of 1337.48 and a chemical formula of C57H96N18O19 .
準備方法
Synthetic Routes and Reaction Conditions
Laavsdlnpnapr can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out in a stepwise manner, with each cycle involving deprotection, coupling, and washing steps .
Industrial Production Methods
In industrial settings, this compound can be produced using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Laavsdlnpnapr undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used in SPPS to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted versions of this compound, which can be analyzed to understand the peptide’s structure and function .
科学的研究の応用
Laavsdlnpnapr has a wide range of scientific research applications, including:
Chemistry: Used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: Employed in protein interaction studies, functional analysis, and epitope screening.
Medicine: Investigated for its potential therapeutic applications, such as targeting specific proteins or pathways in disease treatment.
Industry: Utilized in the development of peptide-based products, including diagnostics and therapeutics.
作用機序
Laavsdlnpnapr exerts its effects by interacting with specific molecular targets, such as proteins or enzymes. The peptide can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways .
類似化合物との比較
Similar Compounds
Laavsdlnpnapr: A polypeptide identified through peptide screening.
Other Polypeptides: Similar compounds include other peptides identified through screening methods, such as those used in protein interaction studies and functional analysis.
Uniqueness
This compound is unique due to its specific amino acid sequence and the particular interactions it can form with target proteins. This uniqueness makes it valuable for studying specific biological processes and developing targeted therapeutics .
特性
分子式 |
C57H96N18O19 |
|---|---|
分子量 |
1337.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H96N18O19/c1-25(2)19-31(58)46(83)65-28(7)44(81)64-29(8)45(82)73-43(27(5)6)53(90)72-37(24-76)50(87)69-35(23-42(79)80)49(86)68-33(20-26(3)4)48(85)71-36(22-41(60)78)55(92)75-18-12-15-39(75)52(89)70-34(21-40(59)77)47(84)66-30(9)54(91)74-17-11-14-38(74)51(88)67-32(56(93)94)13-10-16-63-57(61)62/h25-39,43,76H,10-24,58H2,1-9H3,(H2,59,77)(H2,60,78)(H,64,81)(H,65,83)(H,66,84)(H,67,88)(H,68,86)(H,69,87)(H,70,89)(H,71,85)(H,72,90)(H,73,82)(H,79,80)(H,93,94)(H4,61,62,63)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
InChIキー |
PSXAGNBBGYCKCN-MXADWZKFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


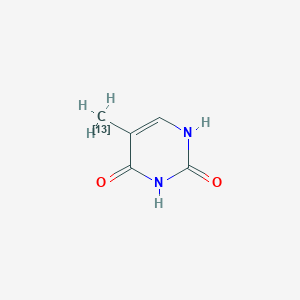
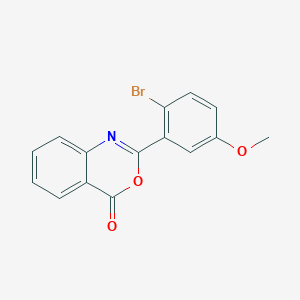
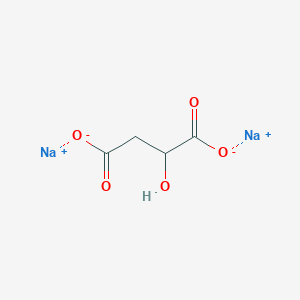
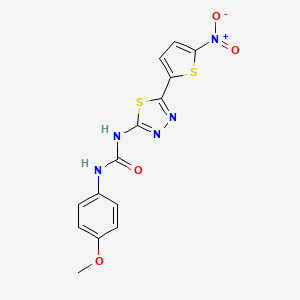
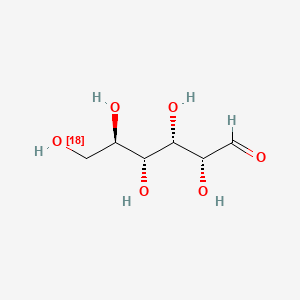
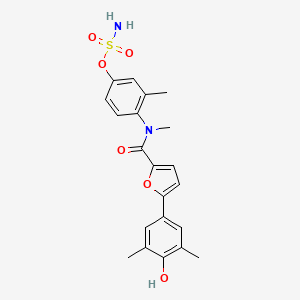
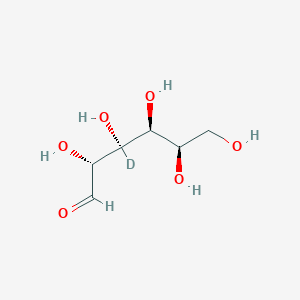
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
